5-Chlorothiazole-4-carbaldehyde

Description

Contextual Significance in Heterocyclic Chemistry Research

Thiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are of paramount importance in heterocyclic chemistry. researchgate.netwjrr.orgwikipedia.org Their aromatic nature and the presence of heteroatoms confer unique chemical and physical properties, making them versatile scaffolds in drug discovery and development. slideshare.net Thiazole (B1198619) derivatives are found in a wide array of biologically active molecules, including the essential vitamin B1 (thiamine). researchgate.netwjrr.org

Within this important class of compounds, 5-Chlorothiazole-4-carbaldehyde serves as a crucial intermediate. The presence of both a chloro and a carbaldehyde group on the thiazole ring provides multiple reaction sites for further chemical transformations. This allows chemists to introduce a variety of functional groups and build more complex molecular architectures, making it a key player in the synthesis of novel heterocyclic systems.

Evolution of Research on Chlorothiazole Carbaldehydes as Synthetic Intermediates

The study of thiazoles dates back to the late 19th century, with the Hantzsch thiazole synthesis being a foundational method. researchgate.net Over the years, research has evolved from basic synthesis and characterization to the exploration of their utility as synthetic intermediates. bepls.com Initially, research focused on understanding the fundamental reactivity of the thiazole ring.

More recently, the focus has shifted towards the development of more efficient and environmentally friendly synthetic methods for thiazole derivatives. bepls.com This includes the use of microwave-assisted synthesis and multi-component reactions to improve yields and reduce reaction times. bepls.com

The interest in chlorothiazole carbaldehydes, specifically, has grown in tandem with the increasing demand for novel drug candidates. For instance, various 4-chlorothiazole-5-carbaldehydes have been utilized as potent precursors for the synthesis of new N-heterocycles with demonstrated anti-tumor activity. researchgate.net The reactivity of the aldehyde and the chloro-substituent allows for the construction of diverse molecular libraries for screening against various biological targets. Research has shown that derivatives synthesized from chlorothiazole carbaldehydes exhibit a range of biological activities, highlighting their importance as versatile synthetic intermediates. researchgate.netmdpi.com

Structural Features and Their Influence on Research Avenues

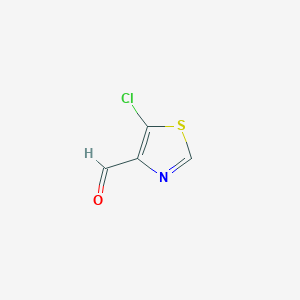

The structure of this compound is characterized by a five-membered thiazole ring substituted with a chlorine atom at position 5 and a carbaldehyde (formyl) group at position 4.

| Property | Value |

| Chemical Formula | C4H2ClNOS |

| Molecular Weight | 147.58 g/mol |

| CAS Number | 1161865-60-6 |

Data sourced from chemscene.com

The key structural features that influence its research applications are:

The Thiazole Ring: This aromatic heterocycle provides a stable core. wikipedia.org The presence of nitrogen and sulfur atoms influences the electron distribution within the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack.

The Chlorine Atom: As a halogen, the chlorine atom is a good leaving group, making the C5 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, to create diverse derivatives.

The Carbaldehyde Group: The aldehyde group is highly reactive and participates in a variety of chemical transformations. It can undergo nucleophilic addition, condensation reactions (like the Knoevenagel and Wittig reactions), and oxidation or reduction to form carboxylic acids or alcohols, respectively. This versatility is crucial for elongating carbon chains and forming new ring systems.

The combination of these functional groups on a single, relatively simple molecule makes this compound a powerful tool in the hands of synthetic organic chemists. It provides a platform for the efficient construction of complex molecules with desired properties, driving forward research in areas such as medicinal chemistry, where the development of new therapeutic agents is a constant goal. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H2ClNOS |

|---|---|

Poids moléculaire |

147.58 g/mol |

Nom IUPAC |

5-chloro-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C4H2ClNOS/c5-4-3(1-7)6-2-8-4/h1-2H |

Clé InChI |

BDPZIWBTGDYAIH-UHFFFAOYSA-N |

SMILES canonique |

C1=NC(=C(S1)Cl)C=O |

Origine du produit |

United States |

Advanced Reaction Chemistry and Derivatization Strategies of 5 Chlorothiazole 4 Carbaldehyde

Reactivity of the Aldehyde Moiety in Chlorothiazole Systems

The aldehyde functional group in 5-Chlorothiazole-4-carbaldehyde is a key site for synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the chloro substituent. Aldehydes are generally more reactive than ketones towards nucleophilic attack. libretexts.orgkhanacademy.org This increased reactivity is due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orgkhanacademy.orglibretexts.org

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group readily undergoes attack by various nucleophiles. libretexts.org This reaction proceeds through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. libretexts.orgyoutube.com

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that react with the aldehyde to form secondary alcohols. youtube.comyoutube.com These reagents effectively create new carbon-carbon bonds. youtube.com For instance, the reaction with a Grignard reagent involves the nucleophilic attack of the carbanionic part of the reagent on the carbonyl carbon, followed by an acidic workup to yield the alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium (R-Li) | Secondary Alcohol |

| Hydride Ion (from NaBH₄, LiAlH₄) | Primary Alcohol |

Condensation Reactions (e.g., Schiff Base, Knoevenagel Condensation)

Condensation reactions provide a powerful tool for extending the molecular framework of this compound.

Schiff Base Formation: The aldehyde reacts with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic systems and biologically active molecules.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsciensage.info The product is typically an α,β-unsaturated compound. wikipedia.org The reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org A variety of catalysts, including zeolites and amino-silica, have been employed to facilitate this transformation. sciensage.inforesearchgate.net The Knoevenagel condensation has been successfully applied to thiazole derivatives, demonstrating its utility in synthesizing complex molecules. mdpi.comnih.gov

Oxidation Pathways to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid. alchempharmtech.com This transformation is a fundamental reaction in organic synthesis. chemguide.co.uklibretexts.org

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Potassium dichromate(VI) in the presence of dilute sulfuric acid is also a widely used reagent for oxidizing aldehydes to carboxylic acids. chemguide.co.uklibretexts.org The progress of this reaction is often indicated by a color change of the reaction mixture. chemguide.co.uk More recent and environmentally benign methods utilize reagents like sodium hypochlorite (B82951) under microwave irradiation or catalytic amounts of metal complexes in the presence of a co-oxidant. researchgate.netorganic-chemistry.org

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Conditions |

| Potassium Permanganate (KMnO₄) | Varies |

| Chromium Trioxide (CrO₃) | Varies |

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Dilute Sulfuric Acid |

| Sodium Hypochlorite (NaClO) | Microwave Irradiation |

Reduction Pathways to Corresponding Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol, (5-chlorothiazol-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. libretexts.orglibretexts.org NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents. libretexts.org LiAlH₄ is a more powerful reducing agent and can reduce a wider range of carbonyl compounds, but it requires anhydrous conditions and a subsequent aqueous workup. libretexts.orglibretexts.org The choice of reducing agent can be critical for chemoselectivity, especially in molecules with multiple functional groups. nih.govnih.gov

Reactivity of the Chloro Substituent on the Thiazole Ring

The chlorine atom attached to the thiazole ring is susceptible to nucleophilic attack, enabling further derivatization of the core structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group on the electron-deficient thiazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgnih.gov This reaction is a valuable tool for introducing a wide range of functional groups onto the thiazole nucleus. rsc.orgmdpi.com The reactivity of the chloro-substituent is enhanced by the electron-withdrawing nature of the adjacent aldehyde group and the thiazole ring itself.

The SNAr reaction can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.govstrath.ac.uk The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. strath.ac.uk For example, reactions with amines can lead to the formation of N-aryl derivatives. mdpi.comresearchgate.net The leaving group ability in SNAr reactions can vary, and while fluoride (B91410) is often a good leaving group, the reactivity order can be influenced by the specific reaction conditions. strath.ac.ukrsc.org

Halogen Exchange Reactions

The chlorine atom at the C5 position of this compound is susceptible to substitution by other halogens, a transformation that can be synthetically useful for introducing alternative reactivity at this position. The Finkelstein reaction, a classic method for halogen exchange, can be adapted for this purpose, particularly for the introduction of iodine. While traditional Finkelstein reactions are often challenging for aryl chlorides, the use of metal catalysis, such as copper(I) iodide, can facilitate this transformation.

The copper-catalyzed halogen exchange reaction proceeds via an aromatic Finkelstein-type mechanism. This method is advantageous as it can be carried out under relatively mild conditions and tolerates a variety of functional groups. For the conversion of an aryl chloride to an aryl iodide, a typical procedure involves heating the chloro-substituted thiazole with a source of iodide, such as sodium iodide (NaI), in the presence of a copper(I) catalyst and a suitable ligand. The choice of solvent is also crucial for the success of the reaction, with solvents like dioxane or dimethylformamide (DMF) often being employed.

The general scheme for a copper-catalyzed halogen exchange on a chlorothiazole derivative can be represented as follows:

Scheme 1: Copper-Catalyzed Halogen Exchange on a Chlorothiazole Derivative

The reaction is driven to completion by the precipitation of the insoluble sodium chloride in the organic solvent. While specific examples for this compound are not extensively documented in the literature, the principles of the copper-catalyzed aromatic Finkelstein reaction are well-established and applicable to this substrate.

Reactivity of the Thiazole Ring System

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring in this compound is an electron-deficient aromatic system. This is due to the electronegativity of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing effects of the chloro and carbaldehyde substituents. Consequently, electrophilic aromatic substitution (EAS) reactions on this nucleus are generally disfavored and require forcing conditions.

When considering the regioselectivity of potential EAS reactions, the directing effects of the existing substituents must be taken into account. The chloro group is an ortho, para-director, while the carbaldehyde group is a meta-director. In the case of this compound, the only available position for substitution is C2. Both the chloro and carbaldehyde groups will deactivate this position towards electrophilic attack.

While there is a lack of specific literature detailing electrophilic aromatic substitution on this compound itself, general principles of thiazole chemistry suggest that any substitution would be challenging and likely to occur at the C2 position, if at all. For instance, the nitration of 2-halothiazoles has been shown to occur, albeit under harsh conditions, often leading to a mixture of products. Similarly, bromination of thiazole-4-carboxaldehyde (B1332969) would be expected to be difficult due to the deactivating nature of the aldehyde group.

Cycloaddition Reactions for Fused Systems

The thiazole ring and its substituents in this compound offer opportunities for cycloaddition reactions to construct fused heterocyclic systems. While direct participation of the thiazole ring of this compound in Diels-Alder reactions is not well-documented, analogous transformations with other thiazole derivatives provide insights into potential pathways.

For example, 4-alkenylthiazoles have been shown to participate in Diels-Alder reactions, where the alkenyl group and the C4=C5 bond of the thiazole ring act as a diene. nih.gov This suggests that a derivative of this compound, where the aldehyde is converted to an alkenyl group, could potentially undergo similar cycloadditions.

Another approach involves 1,3-dipolar cycloadditions. Thiazolium salts, which can be formed from thiazoles, can act as precursors to azomethine ylides. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate fused pyrrolothiazole systems. rsc.org

A more direct route to fused systems involves the reaction of the aldehyde functionality. For instance, the synthesis of thieno[2,3-d]thiazoles can be achieved from 4-chlorothiazole-5-carbaldehydes. rsc.org In a typical reaction, the 4-chlorothiazole-5-carbaldehyde is reacted with a reagent such as ethyl thioglycolate in the presence of a base. The reaction proceeds through a nucleophilic substitution of the chlorine atom, followed by an intramolecular condensation involving the aldehyde group to form the fused thiophene (B33073) ring. rsc.org

Table 1: Examples of Cycloaddition Strategies for Thiazole Derivatives

| Reaction Type | Thiazole Reactant | Reagent/Conditions | Fused System |

|---|---|---|---|

| Diels-Alder | 4-Alkenylthiazole | Dienophile (e.g., N-substituted maleimide) | Tetrahydrobenzothiazole |

| 1,3-Dipolar Cycloaddition | Thiazolium salt | Dipolarophile | Pyrrolothiazole |

Development of Novel Derivatization Pathways for this compound Analogues

The aldehyde and chloro functionalities of this compound serve as versatile handles for the development of novel analogues and fused heterocyclic systems.

One of the most common and effective methods for derivatizing the aldehyde group is the Knoevenagel condensation. mdpi.comresearchgate.netresearchgate.netnih.gov This reaction involves the condensation of the aldehyde with an active methylene compound in the presence of a basic catalyst. A wide range of active methylene compounds can be employed, leading to a diverse array of substituted olefins. These products can then undergo subsequent intramolecular cyclization reactions to form fused ring systems. For example, condensation with a malononitrile (B47326) derivative followed by cyclization can lead to the formation of pyrimido[4,5-d]thiazoles.

The Gewald reaction offers another powerful tool for the synthesis of fused systems, specifically 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. By utilizing this compound in a Gewald-type reaction, it is conceivable to construct a thieno[3,2-d]thiazole system.

Furthermore, the chlorine atom at the C5 position can be displaced by various nucleophiles to introduce a wide range of substituents. This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the adjacent aldehyde group. For instance, reaction with thiols can introduce sulfur-containing side chains, which can then be utilized in further cyclization reactions.

The combination of these derivatization strategies allows for the construction of a large library of analogues based on the this compound scaffold. These strategies are particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Table 2: Key Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| 5-Acetamidothiazole |

| 4-Alkenylthiazole |

| Thiazolium salt |

| 4-Chlorothiazole-5-carbaldehyde |

| Ethyl thioglycolate |

| Malononitrile |

| Pyrimido[4,5-d]thiazole |

| Thieno[2,3-d]thiazole |

| Thieno[3,2-d]thiazole |

| Sodium iodide |

| Copper(I) iodide |

| Dioxane |

Mechanistic Investigations and Computational Studies on 5 Chlorothiazole 4 Carbaldehyde and Its Transformations

Elucidation of Reaction Mechanisms in Chlorothiazole Chemistry

Understanding the precise steps through which chemical reactions occur is fundamental to controlling and optimizing the synthesis of novel compounds. In the realm of chlorothiazole chemistry, the elucidation of reaction mechanisms provides critical insights into the formation of various derivatives.

Mechanistic Pathways of Halogenation

Halogenation is a foundational reaction in organic chemistry that introduces halogen atoms into a molecular structure. libretexts.org The mechanisms of these reactions can vary significantly depending on the substrate and conditions. For many organic compounds, halogenation proceeds via a radical chain mechanism, which is characterized by three distinct phases: initiation, propagation, and termination. libretexts.org The initiation step, which requires an external energy input such as light or heat, involves the cleavage of the dihalogen bond (e.g., Cl₂) to form chlorine radicals. libretexts.org

In the context of alkenes, the halogenation mechanism often involves the formation of a three-membered ring intermediate known as a halonium ion (e.g., a chloronium or bromonium ion). youtube.com The alkene's π-bond acts as a nucleophile, attacking the halogen molecule. youtube.com This process leads to an "anti-addition," where the two halogen atoms add to opposite faces of the original double bond. youtube.com While specific studies on 5-Chlorothiazole-4-carbaldehyde are not detailed in the provided results, the halogenation of related heterocyclic systems is proposed to proceed through pathways involving the introduction of chlorine α to the sulfur atom in reaction intermediates.

Cycloaddition Reaction Mechanism Analysis

Cycloaddition reactions are powerful tools for constructing cyclic molecules, wherein two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org These reactions, many of which are concerted and pericyclic, allow for carbon-carbon bond formation without the involvement of traditional nucleophiles or electrophiles. wikipedia.org

A prominent class of cycloadditions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is widely used to synthesize five-membered heterocycles. libretexts.org Mechanistic insights into these reactions for related sulfur-containing heterocycles have been gained through computational analysis. For instance, a study on the [3+2] cycloaddition of 5-benzoyl-3(2H)-isothiazolone with nitrile oxides used Density Functional Theory (DFT) to probe the reaction's chemo- and regio-selectivities. researchgate.net This type of analysis reveals how the electronic nature of substituents and the specific atoms within the heterocyclic ring direct the outcome of the reaction, providing a predictive framework for the synthesis of complex molecules. researchgate.net Such approaches could be applied to understand the potential cycloaddition reactions of this compound.

Theoretical Chemistry Approaches in Heterocyclic Research

Computational chemistry provides an indispensable lens for viewing molecular structure, properties, and reactivity. Theoretical methods are frequently employed to complement experimental findings, offering a level of detail that is often inaccessible through laboratory techniques alone.

Quantum Chemical Calculations (e.g., DFT, MP2/B3LYP)

Quantum chemical calculations are a cornerstone of modern chemical research. Density Functional Theory (DFT) is a particularly popular method for investigating the electronic structure of molecules. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to calculate optimized geometries, vibrational frequencies, and electronic properties of heterocyclic compounds. researchgate.netnih.govdntb.gov.ua

For example, DFT calculations have been successfully used to:

Analyze the molecular structure and vibrational spectra of chloro- and bromo-derivatives of 7-azaindole. mdpi.com

Compare the calculated structural parameters (bond lengths, angles) of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole with experimental data from single-crystal X-ray diffraction, showing good correlation. nih.gov

Investigate frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps to understand reactivity and intermolecular interactions. nih.gov

Determine the relative stability of different molecular conformations and hydrogen-bonded dimers. mdpi.com

These studies demonstrate the power of DFT to provide fundamental insights into the properties of halogenated heterocycles.

Table 1: Examples of DFT Methods in Heterocyclic Research

| Compound Studied | DFT Method/Functional | Basis Set | Properties Investigated | Reference |

| 5-Chloro-7-azaindole-3-carbaldehyde | B3LYP-D3, PBE0-D3, ωB97X-D | Not Specified | Molecular Structure, Vibrational Spectra, Dimer Stability | mdpi.com |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | B3LYP | 6-31+G(d,p), 6-31++G(d,p) | Geometry, Vibrational Frequencies, FMO, NBO | nih.gov |

| 5-benzoyl-3(2H)-isothiazolone | M06-2X | 6-311G(d,p) | Reaction Mechanisms, Chemo- & Regio-selectivity | researchgate.net |

| 3-substituted 4,5-dichloroisothiazole | Not Specified | Not Specified | X-ray Characterization Comparison | researchgate.net |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules over time and in different environments. rsc.org These methods are crucial for understanding dynamic processes and for designing molecules with specific functions.

Molecular dynamics (MD) simulations, for instance, can reveal the stability of ligand-protein interactions over time, which is critical in drug design. japsr.in In a study of benzimidazolyl-chalcones as potential antileishmanial agents, MD simulations were used to validate the stability of the compound within the active site of a target protein. japsr.in Another powerful tool is the Quantitative Structure-Activity Relationship (QSAR) model, which seeks to correlate the chemical structure of compounds with their biological activity or reactivity. nih.gov

Structure-Reactivity Relationship Studies in Chlorothiazole Derivatization

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal of organic chemistry. rsc.org Computational studies are particularly adept at elucidating these relationships by quantifying various molecular features, known as descriptors, and correlating them with observed outcomes.

2D- and 3D-QSAR models are prime examples of this approach. In a study on 5-benzyl-4-thiazolinone derivatives, 2D-QSAR models were built using genetic function approximation (GFA) to identify key molecular descriptors that predict the anti-influenza activity of the compounds. nih.gov The 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D electrostatic and steric fields around the molecules. nih.gov These models not only predict activity but also provide visual maps that guide the modification of the molecular structure to enhance desired properties. The results from such a study on thiazolinones indicated that specific descriptors related to atomic properties and molecular shape were crucial for their inhibitory activity. nih.gov This methodology provides a clear pathway for the rational design and derivatization of chlorothiazole-based compounds to optimize their reactivity or biological function.

Role of 5 Chlorothiazole 4 Carbaldehyde As a Key Synthon in Heterocyclic Chemistry

Precursor in the Synthesis of Fused Heterocyclic Systems

The unique structural features of 5-Chlorothiazole-4-carbaldehyde make it an ideal precursor for the construction of various fused heterocyclic systems. The presence of both an aldehyde and a reactive chlorine atom on the thiazole (B1198619) ring provides multiple reaction sites for annulation and cyclization reactions.

Annulation Reactions to Form Novel Ring Systems

Annulation reactions involving this compound are a cornerstone for the synthesis of novel ring systems. These reactions typically involve the condensation of the aldehyde group followed by an intramolecular cyclization facilitated by the chloro substituent. A notable example is the Dess-Martin periodinane (DMP) reagent-mediated reaction of tertiary enaminones with potassium thiocyanate, which leads to the formation of thiazole-5-carbaldehydes. nih.govbohrium.com This process involves a cascade of reactions including hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. nih.govbohrium.com The DMP reagent plays a dual role in this transformation, mediating free radical thiocyanation and selectively inducing the formation of the thiazole-5-carbaldehyde. nih.gov

Synthesis of Pyrazole (B372694) Derivatives

This compound is a valuable synthon in the synthesis of various pyrazole derivatives. Although direct reactions with hydrazine (B178648) derivatives to form pyrazolo[4,5-d]thiazoles are a logical synthetic pathway, the literature more broadly highlights the utility of chloro-carbaldehyde precursors in pyrazole synthesis. For instance, 5-chloropyrazole-4-carbaldehydes are extensively used to synthesize a variety of fused and substituted pyrazoles. researchgate.net These reactions underscore the reactivity of the aldehyde and chloro groups in building complex heterocyclic frameworks. The general strategy often involves the reaction of the aldehyde with a hydrazine to form a hydrazone, which then undergoes cyclization. While the provided search results focus more on pyrazole-carbaldehydes, the chemical principles are transferable to thiazole-carbaldehydes for creating analogous fused systems.

Synthesis of Thiazole-Fused Systems (e.g., Thieno[2,3-d]thiazoles, Pyrrolo[2,3-d]thiazoles, Thiazolo[5,4-d]isoxazoles)

The versatility of this compound extends to the synthesis of a variety of thiazole-fused systems.

Thieno[2,3-d]thiazoles: The synthesis of thieno[2,3-d]isothiazoles has been achieved through the cyclization of thiophene (B33073) derivatives. researchgate.netrsc.org While not directly starting from this compound, these methods highlight the general strategies for fusing a five-membered ring to a sulfur-containing heterocycle. Analogous approaches could be envisioned where the thiazole core of this compound is fused with a thiophene ring.

Pyrrolo[2,3-d]thiazoles: The synthesis of pyrrolo[2,3-d]pyrimidines is a well-established process, often involving the cyclization of a pyrimidine (B1678525) precursor. chemicalbook.comgoogle.comwipo.int The synthesis of the related pyrrolo[2,3-d] yu.edu.joresearchgate.netyu.edu.jothiadiazoles has been reported via the Hurd-Mori reaction, demonstrating the formation of a pyrrole (B145914) ring fused to a thiadiazole. nih.gov These examples suggest that this compound could serve as a scaffold for the construction of a fused pyrrole ring, leading to pyrrolo[2,3-d]thiazole derivatives.

Thiazolo[5,4-d]isoxazoles: The synthesis of thiazolo[4,5-e]benzoisoxazoles has been reported, demonstrating the fusion of a thiazole ring to a benzoisoxazole core. nih.gov This indicates the feasibility of constructing thiazole-fused isoxazole (B147169) systems. The synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives has also been described, showcasing the formation of a bicyclic system containing two thiazole rings. charlotte.edu

Synthesis of Pyridine (B92270) and Naphthyridine Derivatives

This compound can be utilized as a starting material for the synthesis of pyridine and naphthyridine derivatives. The aldehyde functionality allows for condensation reactions with active methylene (B1212753) compounds, which can then undergo cyclization to form the pyridine ring. For example, the synthesis of various pyridine and naphthyridine derivatives has been reported from different carbaldehyde precursors. eurjchem.comnih.gov These reactions often involve multi-component condensations or dimerization reactions followed by cyclization. eurjchem.com The chloro group on the thiazole ring can then be used for further functionalization or for the construction of fused ring systems like naphthyridines.

Building Block for Complex Polyheterocyclic Architectures

The reactivity of this compound makes it an excellent building block for the construction of more complex polyheterocyclic architectures. bohrium.comcharlotte.edunih.gov By strategically combining different reaction partners, intricate molecular scaffolds can be assembled. For instance, the aldehyde group can be transformed into various functional groups, which can then participate in further cyclization reactions. The chloro atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of extended conjugated systems.

Spectroscopic Characterization Techniques for 5 Chlorothiazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of thiazole (B1198619) derivatives, the chemical shifts of the protons are influenced by the electronegativity of adjacent atoms and the aromaticity of the ring. For aldehyde-containing compounds, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 9-10 ppm. For instance, in a related compound, 2-chloro-1,3-thiazole-5-carbaldehyde, the aldehyde proton signal is observed in this region. chemicalbook.com The protons on the thiazole ring will have characteristic chemical shifts depending on their position relative to the nitrogen, sulfur, and chlorine atoms.

Table 1: Representative ¹H NMR Chemical Shifts for Aldehyde Protons in Related Heterocyclic Aldehydes

| Compound | Solvent | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) |

|---|---|---|

| Biphenyl-4-carbaldehyde | CDCl₃ | 10.00 |

| 1-Methyl-1H-indole-5-carbaldehyde | CDCl₃ | 10.03 |

| 4-Acetylbenzaldehyde | CDCl₃ | 10.12 |

| Thiophene-2-carbaldehyde | CDCl₃ | 9.95 |

This table is generated based on data from a study on the synthesis of aldehydes. rsc.org

¹³C NMR Spectroscopic Analysis

Table 2: Representative ¹³C NMR Chemical Shifts for Carbonyl Carbons in Related Aldehydes

| Compound | Solvent | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) |

|---|---|---|

| Biphenyl-4-carbaldehyde | CDCl₃ | 191.9 |

| 1-Methyl-1H-indole-5-carbaldehyde | CDCl₃ | 192.7 |

| 4-Acetylbenzaldehyde | CDCl₃ | 191.8 |

| Thiophene-2-carbaldehyde | CDCl₃ | 183.1 |

This table is generated based on data from a study on the synthesis of aldehydes. rsc.org

Advanced NMR Techniques for Structural Elucidation

For more complex structures or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. scienceopen.com These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular framework.

These techniques are crucial for the definitive assignment of all proton and carbon signals, especially in densely substituted thiazole derivatives. scienceopen.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 5-Chlorothiazole-4-carbaldehyde, the molecular ion peak (M⁺) would confirm its molecular weight of 147.58 g/mol . sigmaaldrich.com The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis provides further structural information. The molecule can break apart in predictable ways, and the resulting fragment ions can help to confirm the presence of the aldehyde group and the chlorothiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde, typically appearing in the region of 1700-1730 cm⁻¹. libretexts.orgdocbrown.info

C-H Stretch (aldehyde): Two weak bands are often observed around 2750 and 2850 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group. libretexts.org

C=N and C=C Stretches: Absorptions due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring are expected in the 1400-1600 cm⁻¹ region. docbrown.info

C-Cl Stretch: The carbon-chlorine bond stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Aldehydes

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1730 (saturated), 1705 (conjugated) | Strong |

| Aldehyde C-H | Stretch | 2750 and 2850 | Weak to Medium |

Data derived from general principles of IR spectroscopy. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and conjugated systems like this compound, characteristic absorption bands are observed. The presence of the thiazole ring, the aldehyde group, and the chlorine atom will influence the positions and intensities of the absorption maxima (λmax). The electronic spectra can be affected by the solvent used and the pH of the solution. For example, related aminobenzaldehyde derivatives show characteristic bands around 310 nm. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously determining their molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is critical for confirming the regiochemistry of substituents on the thiazole ring, which can be challenging to establish solely through spectroscopic methods like NMR.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map can be constructed, from which the precise atomic coordinates are determined.

A typical set of crystallographic data obtained from an X-ray diffraction analysis of a derivative of this compound would be presented as follows:

| Parameter | Description | Example Value (for a hypothetical derivative) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.123 Å, b = 12.456 Å, c = 9.789 Å, α = 90°, β = 105.4°, γ = 90° |

| Volume | The volume of the unit cell. | 954.3 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.650 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It allows for the separation of the main compound from its impurities and degradation products. ijpsm.com The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijpsm.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For related compounds like hydrochlorothiazide, HPLC methods have been developed and validated for linearity, precision, accuracy, and robustness. ijpsm.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer mixture ijpsm.comsielc.com |

| Flow Rate | 1.0 mL/min ijpsm.com |

| Detection | UV at a specific wavelength (e.g., 270 nm) ijpsm.com |

| Injection Volume | 10-20 µL ijpsm.com |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times, higher resolution, and improved sensitivity. sielc.com UPLC methods are particularly advantageous for the rapid analysis of complex mixtures and for high-throughput screening. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for the identification of unknown impurities and metabolites. researchgate.net For compounds similar to this compound, UPLC-MS can offer enhanced separation efficiency and lower detection limits compared to conventional HPLC. sielc.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and water (often with formic acid for MS compatibility) sielc.com |

| Flow Rate | 0.3-0.6 mL/min |

| Detection | UV-Vis (PDA) and/or Mass Spectrometry (MS) researchgate.net |

| Injection Volume | 1-5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile derivatives or for the detection of volatile impurities. researchgate.net In GC-MS, the sample is vaporized and separated in a capillary column, and the separated components are then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, aiding in their identification. arxiv.orgnih.gov The derivatization of the aldehyde group can sometimes be necessary to improve the volatility and chromatographic behavior of the compound. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., initial hold at 60 °C, ramp to 280 °C) |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Future Research Directions and Perspectives in the Chemistry of 5 Chlorothiazole 4 Carbaldehyde

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable synthetic processes. For 5-Chlorothiazole-4-carbaldehyde and its derivatives, future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key research avenues include:

Green Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG-400) is a primary goal. researchgate.netbohrium.com Research into one-pot syntheses of thiazole (B1198619) derivatives in aqueous media has already shown promise, offering benefits such as reduced cost and environmental impact. bohrium.com

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can significantly accelerate reaction times and improve yields compared to conventional heating. bohrium.com Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production methods. bohrium.com

Catalysis: The exploration of eco-friendly catalysts, such as biocatalysts (e.g., lipases), phase-transfer catalysts, and recyclable nanocomposites, presents a significant opportunity. bohrium.com These catalysts can offer high selectivity and can often be reused, aligning with the principles of green chemistry. synthiaonline.com For example, a chitosan-MgO nanocomposite has been successfully used as an ecofriendly biocatalyst in the synthesis of other thiazoles. bohrium.com

| Sustainable Approach | Potential Advantage | Research Focus |

| Green Solvents (Water, PEG-400) | Reduced toxicity, cost, and environmental footprint. | Adapting existing syntheses to aqueous or recyclable solvent systems. |

| Microwave/Ultrasound Irradiation | Faster reaction rates, higher yields, lower energy consumption. | Investigating the effect of non-conventional energy sources on reaction efficiency. |

| Biocatalysts and Nanocatalysts | High selectivity, mild reaction conditions, reusability. | Screening and developing novel, robust catalysts for thiazole ring formation. |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the aldehyde and chloro groups is understood, there remains considerable scope for discovering novel transformations and applications for this compound.

Future explorations should target:

Advanced Condensation Reactions: The aldehyde group is a prime site for condensation reactions. Research could move beyond simple Schiff base formation to explore multi-component reactions, such as the Biginelli or Hantzsch reactions, using this aldehyde as a key component to build complex heterocyclic systems in a single step. nih.gov

Cross-Coupling Strategies: The C-Cl bond offers a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work should focus on developing robust catalytic systems that can selectively couple a wide range of partners at this position without disturbing the aldehyde functionality, thereby creating libraries of novel 4,5-disubstituted thiazoles.

Derivatization of the Thiazole Ring: Investigating electrophilic substitution reactions on the thiazole ring itself, despite the presence of deactivating groups, could lead to unexpected and useful functionalization patterns. Computational studies could help predict the most likely sites for such reactions.

Application in Advanced Materials Science Research

The unique electronic properties of the thiazole heterocycle make it an attractive component for functional organic materials. This compound is a promising, yet largely unexplored, precursor in this domain.

Future research directions include:

Organic Semiconductors: The thiazole ring is an electron-rich heterocycle that can facilitate charge transport. By incorporating this compound into conjugated polymers or small molecules, researchers could develop new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Dyes and Sensors: The aldehyde group can be used to "click" the thiazole core onto other molecules, creating novel fluorophores. The chlorine atom provides a site for further modification to tune the electronic and photophysical properties. This could lead to the development of new fluorescent probes for biological imaging or chemical sensors that respond to specific analytes.

Functional Polymers: Polymerization of monomers derived from this compound could yield advanced materials with unique optical or electronic properties. researchgate.net For instance, polymers containing this moiety might exhibit interesting liquid crystalline behavior or be useful as components in light-emitting diodes (OLEDs).

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of new derivatives, modern automation techniques are essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Key areas for development are:

Multi-Step Flow Synthesis: Designing integrated, multi-step flow reactor systems can allow for the synthesis, modification, and purification of this compound derivatives in a continuous, automated fashion. nih.gov This approach enhances safety, improves reproducibility, and allows for rapid library generation. nih.gov

Automated Reaction Optimization: Combining flow reactors with automated sampling and analysis (e.g., HPLC, MS) and machine learning algorithms can enable high-throughput screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify optimal synthetic protocols.

On-Demand Synthesis: Flow chemistry setups can facilitate the on-demand synthesis of specific derivatives, avoiding the need to store large quantities of potentially unstable intermediates and enabling rapid access to compounds for biological or materials testing. nih.gov

Advanced Computational Chemistry for Reaction Prediction and Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources.

Future computational studies on this compound should focus on:

Reaction Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for various transformations of this compound. This can help predict the feasibility of a proposed reaction, understand regioselectivity, and design catalysts that favor a desired outcome.

Virtual Screening and Property Prediction: Computational tools can predict the properties of virtual libraries of derivatives. For example, molecular docking studies can assess the potential of new compounds as inhibitors for biological targets like enzymes. rsc.orgacs.org Similarly, quantum chemical calculations can predict the photophysical properties (absorption/emission spectra) of new materials derived from the core structure.

Retrosynthesis and Pathway Design: Advanced software can assist in designing efficient and sustainable synthetic routes. synthiaonline.com By inputting this compound as a starting material, chemists can explore novel and efficient pathways to complex target molecules. synthiaonline.com

| Computational Tool | Application for this compound | Potential Impact |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting reactivity. | Guiding experimental design and catalyst selection. |

| Molecular Docking | Predicting binding affinities to biological targets. nih.gov | Prioritizing synthesis of derivatives with high therapeutic potential. nih.govnih.gov |

| Retrosynthesis Software | Designing efficient and sustainable synthetic pathways. synthiaonline.com | Accelerating the development of novel synthetic routes to complex molecules. |

Q & A

Q. What are the common synthetic routes for 5-Chlorothiazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Vilsmeier-Haack Reaction : Cyclization of substituted pyrazolones using POCl₃ and DMF to introduce the aldehyde group. This method is versatile for aryl-substituted derivatives .

- Stepwise Halogenation and Formylation : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formaldehyde under alkaline conditions. Yields (~70–85%) depend on temperature control (0–5°C for trifluoromethylation) and stoichiometric excess of formaldehyde .

- Optimization Tips : Use anhydrous conditions to avoid hydrolysis side products, and monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the thiazole ring (δ 7.5–8.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) confirms planar geometry and intermolecular interactions like C–H···O hydrogen bonding. Refinement protocols should account for thermal motion in the aldehyde group .

Q. What are the key reactivity patterns of this compound in heterocyclic synthesis?

- Methodological Answer : The aldehyde group undergoes:

- Condensation Reactions : With amines/hydrazines to form Schiff bases or pyrazole-fused heterocycles. For example, reaction with hydrazine yields pyrazolo[3,4-d]thiazoles .

- Nucleophilic Aromatic Substitution : Chlorine at position 5 is displaced by thiols or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group, enabling further functionalization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize rotamers causing signal splitting in the aldehyde group .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

- Crystallographic Cross-Check : Use X-ray data to verify bond lengths and angles inconsistent with proposed tautomers .

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for aryl-substituted derivatives .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes aldehyde oxidation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) for condensation steps .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CF₃) : Activate the thiazole ring for SNAr reactions by increasing electrophilicity at C-5. Hammett constants (σ) correlate with rate constants .

- Steric Hindrance : Bulky substituents at C-3 reduce accessibility to C-5, necessitating higher temperatures or Lewis acid catalysts (e.g., ZnCl₂) .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine activation parameters (ΔH‡, ΔS‡) .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity). Focus on the aldehyde’s hydrogen-bonding capacity .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and HOMO-LUMO gaps to predict agrochemical activity (e.g., herbicidal IC₅₀) .

- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks early in drug design .

Safety and Best Practices

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to prevent inhalation of volatile aldehydes .

- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .

- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid contact with strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.